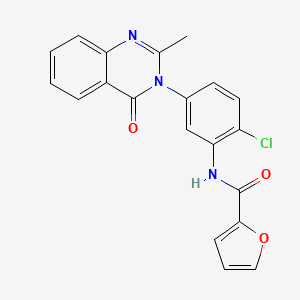
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a complex organic compound with notable applications in various scientific fields. This compound features a furan ring attached to a quinazolinone moiety through a phenyl linker, with a chloro substituent enhancing its reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: Starting with commercially available 2-methyl-4-oxoquinazoline, undergoes chlorination to introduce the chloro group at the desired position.
Intermediate Formation: The chlorinated quinazoline undergoes nitration, followed by reduction to yield an amino derivative.
Final Coupling: The amino quinazoline derivative is then coupled with furan-2-carboxylic acid under amide-forming conditions, typically using a coupling agent such as EDCI in the presence of a base like DIPEA.
Industrial Production Methods: Industrially, this compound is synthesized using streamlined processes focusing on optimizing yield and purity. These involve:
Batch Processing: Ensuring precise control over reaction conditions and maintaining high purity levels.
Continuous Flow Synthesis: Enhancing efficiency and scalability, minimizing human intervention, and reducing waste production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methyl group on the quinazoline ring, forming carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions often target the nitro groups (if present) or the carbonyl functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and other oxidizing agents under acidic or basic conditions.
Reduction: Common reagents include NaBH₄, LiAlH₄, and catalytic hydrogenation using Pd/C.
Substitution: Reagents like NaOEt, LiOH in polar solvents.
Major Products:
Oxidation yields carboxylic acids or aldehydes.
Reduction typically yields amines or alcohols.
Substitution results in functionalized derivatives, introducing groups like OH, NH₂, or OR.
科学研究应用
This compound has a diverse range of applications across several fields:
Chemistry: Used as a building block for synthesizing more complex molecules, and in studying reaction mechanisms.
Biology: Investigated for its potential role in inhibiting specific enzymes or pathways, often in the context of drug discovery.
Medicine: Explored as a potential therapeutic agent, particularly in treating cancers or inflammatory diseases due to its ability to interact with specific biological targets.
Industry: Employed in creating specialty chemicals or advanced materials owing to its unique reactivity profile.
作用机制
The compound exerts its effects through a combination of binding to molecular targets and modulating biochemical pathways:
Molecular Targets: Often targets kinases or other enzymes involved in cellular signaling or metabolic pathways.
Pathways Involved: It may interfere with signaling pathways crucial for cell proliferation, apoptosis, or inflammatory responses, making it a candidate for therapeutic development.
相似化合物的比较
N-(2-chlorophenyl)-furan-2-carboxamide: Shares structural similarities but lacks the quinazolinone moiety.
2-methyl-4-oxoquinazoline derivatives: Similar quinazolinone core but different substituents impacting reactivity and application.
Uniqueness:
The unique combination of a chloro-substituted quinazolinone with a furan carboxamide confers distinctive reactivity, allowing for more diverse chemical transformations and broader application potential.
Ready to dive deeper into any part of this?
属性
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILPJTOJGQCODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)
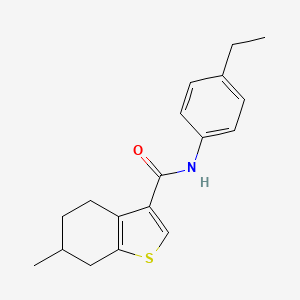
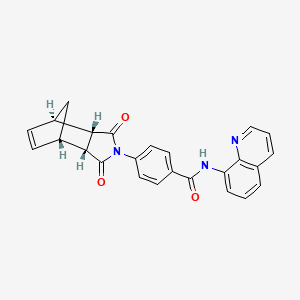
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2789988.png)
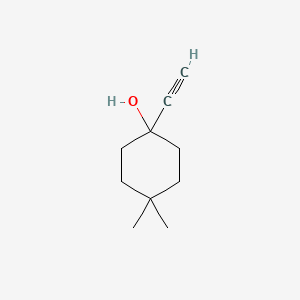
![N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2789991.png)
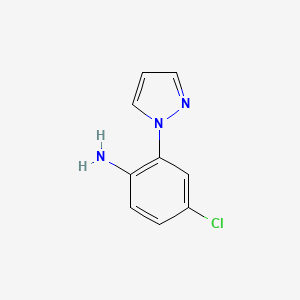
![6-Phenyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL](/img/structure/B2789993.png)
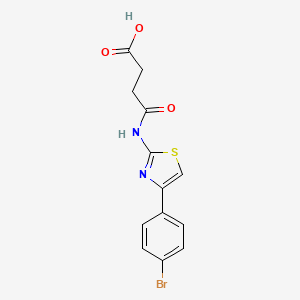
![2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2789998.png)
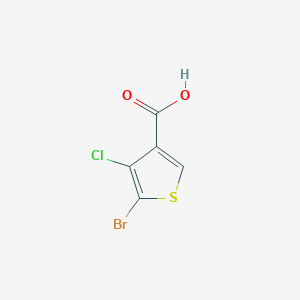
![N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2790002.png)
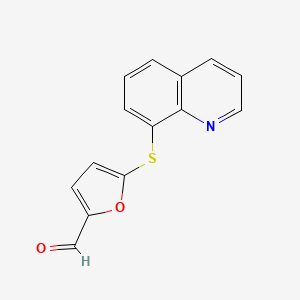
![5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790005.png)
